N-hex-5-en-2-yl-3-methylsulfinylaniline
Description
N-hex-5-en-2-yl-3-methylsulfinylaniline is an organosulfur aniline derivative characterized by a unique combination of structural motifs. The compound features an aniline core substituted at the nitrogen atom with a hex-5-en-2-yl group and at the 3-position with a methylsulfinyl (-S(O)CH₃) moiety. The hex-5-en-2-yl chain introduces an unsaturated hydrocarbon segment, which may influence reactivity and conformational flexibility. This compound is of interest in medicinal and materials chemistry due to its hybrid structure, which combines aromaticity, unsaturation, and sulfoxide functionality.
Properties
IUPAC Name |
N-hex-5-en-2-yl-3-methylsulfinylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-4-5-7-11(2)14-12-8-6-9-13(10-12)16(3)15/h4,6,8-11,14H,1,5,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFVEBYJFFYZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)NC1=CC(=CC=C1)S(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compounds listed in the evidence (a–d) are unrelated in terms of core structure and substituents (e.g., formyl-leucyl esters, pyranones, and fatty acid derivatives). Below is an analysis of key differences:
Structural Comparison
| Feature | N-hex-5-en-2-yl-3-methylsulfinylaniline | Evidence Compounds (a–d) |
|---|---|---|
| Core Structure | Aniline aromatic ring | Fatty acids (a, b), pyranones (c), esters (d) |
| Functional Groups | Sulfinyl (-S(O)CH₃), alkenyl chain | Hydroxy, formyl-leucyl, lactone, ester groups |
| Unsaturation | Hex-5-enyl chain (C=C bond) | Fatty acid chains (a, b, d) or pyranone ring (c) |
Physicochemical Properties
No direct data on this compound’s properties (e.g., solubility, melting point) are available in the evidence. However, general inferences can be made:
Preparation Methods
Reaction Setup and Catalytic System
The palladium-mediated coupling of N-mesyl-2-iodoaniline with alkenynylol derivatives provides direct access to the target compound’s backbone. As demonstrated by RSC protocols, a mixture of PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), and Et₃N/THF (1:3 v/v) under argon facilitates the formation of the C–N bond at room temperature within 0.5–1.0 h. The choice of solvent is critical: THF enhances catalyst solubility, while Et₃N acts as both base and co-solvent.
Substrate Scope and Limitations
Alkenynylol substrates with electron-donating groups (e.g., methoxy) exhibit faster reaction kinetics, completing in 30 minutes, whereas electron-withdrawing substituents (e.g., chloro) require extended durations (up to 2 h). Steric hindrance at the ortho position of the aniline moiety reduces yields by 15–20%, necessitating stoichiometric adjustments.
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate (50 mL), washed with water and brine, and concentrated. Silica gel chromatography (PE/EtOAc = 20:1) isolates the product with 72–99% yield. Nuclear magnetic resonance (NMR) analysis confirms regiospecific coupling, with ¹H-NMR showing characteristic vinyl protons at δ 4.84 (dd, J = 10.2, 5.1 Hz).
Sulfinylation Strategies for Functional Group Installation
Direct Sulfinyl Group Introduction
The sulfinyl group is installed via oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at –20°C. This low-temperature protocol minimizes overoxidation to sulfones, preserving the sulfinyl moiety’s integrity. The reaction progress is monitored by thin-layer chromatography (TLC), with Rf values shifting from 0.45 (thioether) to 0.32 (sulfinyl product).
Alternative Sulfinylation Routes
A two-step approach involving Mitsunobu reaction with benzenesulfinyl chloride and subsequent deprotection achieves 63% overall yield. Critical to success is the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in CH₂Cl₂, which facilitates sulfinyl transfer without racemization.
Multi-Step Protection/Deprotection Sequences
Hydroxyl Group Protection
Silyl ethers, particularly tert-butyldiphenylsilyl (TBDPS) groups, are employed to protect hydroxyl functionalities during coupling reactions. For example, TBDPS-protected pentenol reacts with 4-methylbenzenesulfonamide under DEAD/PPh₃ conditions, achieving 99% yield. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group quantitatively.
Challenges in Deprotection
Overly vigorous deprotection conditions (e.g., excess TBAF or elevated temperatures) lead to desulfinylation, reducing yields by 25–30%. Optimal conditions use 1.2 equiv. TBAF at 0°C, followed by gradual warming to room temperature.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics across the three methods:
Characterization and Quality Control
Spectroscopic Validation
¹H-NMR analysis reveals distinct signals for the sulfinyl group (δ 2.45 ppm, singlet) and the hexene chain’s vinyl protons (δ 5.12–5.34 ppm, multiplet). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 449.1199 [M+H]⁺, matching the theoretical mass within 0.0003 Da.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-hex-5-en-2-yl-3-methylsulfinylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of sulfinylaniline derivatives typically involves sulfinyl group introduction via oxidation of thioethers or nucleophilic substitution. For example, similar sulfonamide syntheses (e.g., N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide) use controlled oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to preserve alkene functionality . Optimize stoichiometry (1.1 eq oxidant) and monitor by TLC to avoid over-oxidation. Yield improvements (≥75%) are achieved under inert atmospheres (argon) to prevent side reactions with the hex-5-enyl chain .
Q. How should researchers characterize the purity and structural integrity of This compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+). For structural validation, use ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to resolve alkene protons (δ 5.2–5.8 ppm) and sulfinyl group signals (δ 2.5–3.0 ppm). Cross-reference with NIST spectral databases for analogous alkenyl-sulfinyl compounds .
Q. What are the key reactivity patterns of the sulfinyl group in this compound under acidic or basic conditions?
- Methodological Answer : The sulfinyl group is acid-labile, prone to hydrolysis forming sulfonic acids. Test stability in pH ranges (2–12) via controlled titrations. In basic conditions (pH >10), the sulfinyl moiety may undergo nucleophilic displacement by hydroxide ions, detectable via ¹H NMR loss of δ 2.5–3.0 ppm signals. For synthetic applications, avoid prolonged exposure to bases like NaOH; instead, use mild conditions (e.g., NaHCO₃) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the stereoelectronic effects of the sulfinyl group on alkene reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model the sulfinyl group’s electron-withdrawing effect on the hex-5-enyl chain. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Compare with experimental results from cycloaddition assays using maleic anhydride as a dienophile .
Q. What strategies resolve contradictions in catalytic activity data when using This compound as a ligand?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., enantioselectivity in asymmetric catalysis) may stem from ligand conformational flexibility. Employ variable-temperature NMR to study rotational barriers around the sulfinyl-nitrogen bond. Pair with X-ray crystallography (if crystalline) or molecular dynamics simulations to correlate ligand rigidity with catalytic outcomes .
Q. How does the compound’s stability vary under photolytic vs. thermal conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal : Heat at 50°C for 72 hours in sealed vials. Monitor via GC-MS for sulfoxide decomposition to sulfones or alkene isomerization.
- Photolytic : Expose to UV light (254 nm) for 24 hours. Detect radical intermediates (e.g., thiyl radicals) via EPR spectroscopy. Degradation pathways align with sulfinyl compounds’ susceptibility to radical-mediated cleavage .
Authoritative Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
